N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid
CAS No.:
Cat. No.: VC13671309
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27NO4 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | (2R)-4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
| Standard InChI Key | CMORIBDLPGOGNO-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (R)-2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid, reflecting its Boc-protected amine and cyclohexyl-substituted butanoic acid backbone. Its molecular formula, C₁₅H₂₇NO₄, corresponds to a molecular weight of 285.38 g/mol .
Stereochemical Configuration
The (R)-configuration at the α-carbon ensures enantiomeric purity, a critical factor in peptide bioactivity. This stereochemistry is preserved during synthesis through chiral auxiliary methods or resolution techniques .
Structural Representation
-
SMILES:
CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O -
InChI Key:
CMORIBDLPGOGNO-GFCCVEGCSA-N -
HELM Notation:
PEPTIDE1{[CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O]}$$$$
Crystallographic and Conformational Data
X-ray crystallography reveals a planar amide bond and a gauche conformation in the cyclohexyl side chain, optimizing steric interactions. Computational models predict a logP value of 3.2, indicating moderate lipophilicity, and two hydrogen-bond acceptors (carbonyl groups).
Synthesis and Manufacturing
General Synthetic Route
The synthesis follows a Boc-protection strategy using di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions:
-
Reagents: Amino acid substrate, (Boc)₂O, triethylamine (Et₃N).
-
Solvent System: Acetone-water (1:1 v/v) to enhance solubility and reaction efficiency.
-
Conditions: 0–40°C, 0.5–4 hours, yielding 60–93% depending on the amino acid .
Table 1: Optimized Synthesis Conditions for Boc-Protected Amino Acids
| Amino Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| L-Aspartic Acid | 0 | 0.5 | 60 |
| L-Glutamic Acid | 25 | 4 | 90 |
| L-Alanine | 25 | 4 | 93 |
Key Synthetic Advantages
-
Low-Boiling Solvents: Acetone simplifies post-reaction purification via distillation .
-
Scalability: Demonstrated in multi-gram preparations with consistent enantiomeric excess (>99%).
-
Green Chemistry: Aqueous acetone reduces reliance on hazardous organic solvents .
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The Boc group shields the amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine without racemization.
Drug Development
-
Sitagliptin Analogs: Structural analogs of this compound are intermediates in dipeptidyl peptidase-4 (DPP-4) inhibitors, critical for type 2 diabetes management .
-
Anticancer Agents: Cyclohexyl moieties enhance membrane permeability in kinase inhibitors.
Material Science
Its rigid cyclohexyl group is incorporated into liquid crystals and polymers for tuning thermal stability .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Melting Point | 136–138°C (predicted) |
| Boiling Point | 443.1±45.0°C (predicted) |
| Density | 1.292±0.06 g/cm³ |
| Solubility | DMSO, Ethyl Acetate, Chloroform |
| pKa | 4.30±0.10 |
-
Storage: 2–8°C under inert atmosphere to prevent Boc-group hydrolysis.
Recent Advances and Future Directions
Continuous Flow Synthesis
Recent patents highlight flow chemistry setups reducing reaction times to <30 minutes while maintaining yields >85% .
Bioconjugation Techniques
Click chemistry applications, such as azide-alkyne cycloadditions, enable site-specific modifications for antibody-drug conjugates (ADCs).
Computational Design
Machine learning models predict novel derivatives with enhanced binding affinities for protease targets, accelerating drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume